molecular formula C5H4N2O3 B131405 4-oxidopyrazin-4-ium-2-carboxylic acid CAS No. 874-54-4

4-oxidopyrazin-4-ium-2-carboxylic acid

Cat. No.: B131405
CAS No.: 874-54-4
M. Wt: 140.1 g/mol
InChI Key: ACHIKYKJUATOBT-UHFFFAOYSA-N
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Description

4-oxidopyrazin-4-ium-2-carboxylic acid is an organic compound with the molecular formula C5H4N2O3 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a carboxylic acid group and an oxide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-oxidopyrazin-4-ium-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyrazinecarboxylic acid using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of pyrazinecarboxylic acid in a suitable solvent, such as water or an organic solvent like acetic acid. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the oxidation is complete.

Industrial Production Methods

In an industrial setting, the production of pyrazinecarboxylic acid, 4-oxide may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

4-oxidopyrazin-4-ium-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.

    Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification or amidation.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alcohols (for esterification), amines (for amidation).

Major Products Formed

    Oxidation Products: Higher oxidation state derivatives.

    Reduction Products: Hydroxylated derivatives.

    Substitution Products: Esters, amides.

Scientific Research Applications

4-oxidopyrazin-4-ium-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and coordination compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including antibacterial and antitumor activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinecarboxylic acid: Lacks the oxide group, making it less reactive in certain oxidation reactions.

    2,3-Pyrazinedicarboxylic acid: Contains two carboxylic acid groups, leading to different chemical properties and reactivity.

    3-Hydroxypyrazine N-oxide: Similar in structure but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness

4-oxidopyrazin-4-ium-2-carboxylic acid is unique due to the presence of both a carboxylic acid group and an oxide group at the 4-position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-oxidopyrazin-4-ium-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-5(9)4-3-7(10)2-1-6-4/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHIKYKJUATOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=N1)C(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40485519
Record name Pyrazinecarboxylic acid, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-54-4
Record name Pyrazinecarboxylic acid, 4-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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